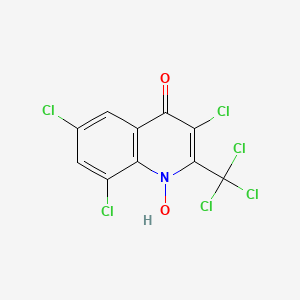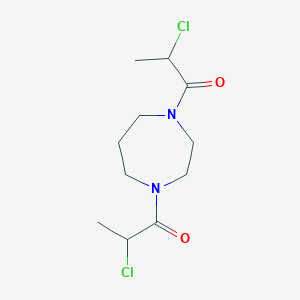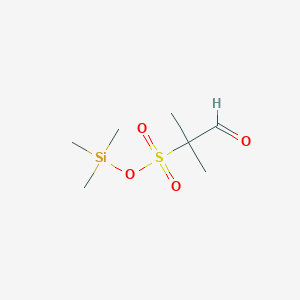
Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate is an organosilicon compound with the molecular formula C7H16O4SSi. This compound contains a trimethylsilyl group, which is known for its chemical inertness and large molecular volume. The presence of the sulfonate group adds to its unique chemical properties, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate typically involves the reaction of a sulfonate precursor with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl group, yielding the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed
Substitution Reactions: The major products depend on the substituent introduced.
Hydrolysis: The major product is the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate involves the interaction of its functional groups with target molecules. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of other functional groups in a molecule. The sulfonate group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Another trimethylsilylating agent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Commonly used for the protection of functional groups in organic synthesis.
Uniqueness
Trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate is unique due to the presence of both the trimethylsilyl and sulfonate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both protection and reactivity .
Propiedades
Número CAS |
72458-51-6 |
|---|---|
Fórmula molecular |
C7H16O4SSi |
Peso molecular |
224.35 g/mol |
Nombre IUPAC |
trimethylsilyl 2-methyl-1-oxopropane-2-sulfonate |
InChI |
InChI=1S/C7H16O4SSi/c1-7(2,6-8)12(9,10)11-13(3,4)5/h6H,1-5H3 |
Clave InChI |
VPGIVXKZDBNNLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)S(=O)(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


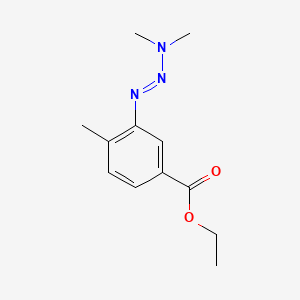
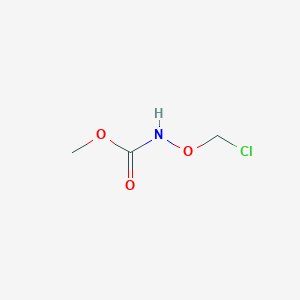
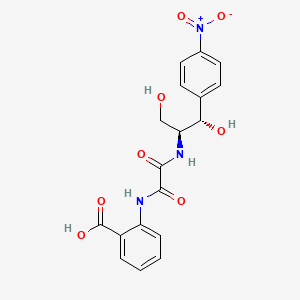

![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)

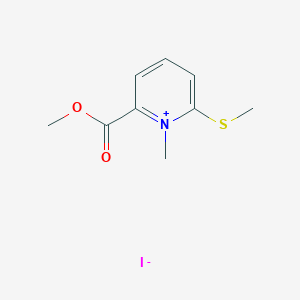
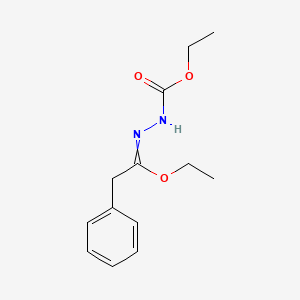
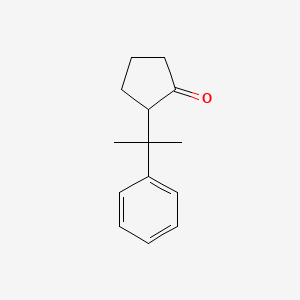
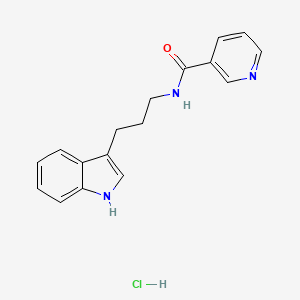
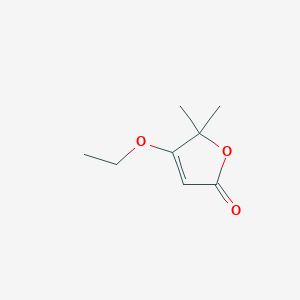
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
